1-Iodo-5-methylnaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9I |
|---|---|
Molecular Weight |
268.09 g/mol |
IUPAC Name |
1-iodo-5-methylnaphthalene |
InChI |
InChI=1S/C11H9I/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3 |
InChI Key |
UVOBYFVASBUIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)I |
Origin of Product |
United States |
The Significance of Halogenated Naphthalenes As Foundational Building Blocks in Chemical Synthesis
Halogenated naphthalenes are a cornerstone of organic synthesis, prized for their utility as versatile intermediates and building blocks. The presence of a halogen atom, such as iodine, on the naphthalene (B1677914) scaffold provides a reactive handle for a multitude of chemical transformations. This feature allows chemists to introduce further functional groups and construct more elaborate molecular frameworks.
These compounds are particularly crucial starting materials for a variety of bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. This reactivity has established halogenated naphthalenes as key precursors in the synthesis of complex molecules, pharmaceuticals, and advanced materials like those used in organic optoelectronics. The ability to selectively functionalize the naphthalene core via its halogenated derivatives underscores their indispensable role in diversity-oriented synthesis, enabling the creation of a wide array of new organic materials. sigmaaldrich.com For instance, even highly fluorinated naphthalenes are synthetically accessible and are being investigated for their unique properties in crystal engineering. umanitoba.ca
An Overview of Aryl Iodides in Modern Synthetic Methodologies
Aryl iodides, the class of compounds to which 1-iodo-5-methylnaphthalene belongs, are particularly advantageous substrates in modern synthetic chemistry. The carbon-iodine (C-I) bond is the least stable among the aryl halides, making aryl iodides the most reactive coupling partners in a wide range of transformations. rsc.org This heightened reactivity makes them exceptionally useful in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Stille reactions, which are fundamental tools for creating carbon-carbon bonds.
Contemporary research has expanded the utility of aryl iodides far beyond traditional cross-coupling. They are now employed in a variety of novel synthetic methodologies, including:
C-H Activation: Aryl iodides can be used as reagents in palladium-catalyzed C-H iodination reactions, offering a direct pathway to synthesize other complex aryl iodides. rsc.orgnih.gov
Photoredox Catalysis: Visible light-induced methods can generate aryl radicals from aryl iodides, enabling unique transformations that are often difficult to achieve through traditional means.
Hydroxylation and Sulfonylation: Recent protocols have been developed for the copper-catalyzed hydroxylation of aryl iodides to produce phenols and gold-catalyzed sulfonylation to form aryl sulfones, both of which are important structural motifs in medicinal chemistry.
The versatility of aryl iodides is further enhanced by the development of new iodinating reagents and sterically controlled iodination methods, which provide access to specific isomers that are challenging to obtain through classical electrophilic substitution. rsc.orgsemanticscholar.org
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 1261623-29-3 | C11H9I | 268.09 |
| 1-Iodo-2-methylnaphthalene | 36374-82-0 | C11H9I | 268.09 |
| 1-Iodo-7-methylnaphthalene | 70109-76-1 | C11H9I | 268.09 |
| 2-Iodo-3-methylnaphthalene | 827-49-6 | C11H9I | 268.09 |
Current Research Trajectories for Substituted Naphthalene Derivatives
Direct Iodination Strategies for Methylnaphthalene Precursors
Direct iodination involves the introduction of an iodine atom directly onto the methylnaphthalene skeleton. This can be achieved through electrophilic aromatic substitution or transition metal-catalyzed reactions.
Electrophilic Aromatic Iodination Approaches
Electrophilic aromatic iodination is a classical method for the synthesis of aryl iodides. wikipedia.org For naphthalenes, which are more reactive than benzene (B151609), this reaction can proceed under various conditions. libretexts.org
The direct iodination of naphthalenes can be achieved using molecular iodine in the presence of an oxidizing agent. researchgate.netasianpubs.org A common system involves the use of iodine and sodium iodate (B108269) in an aqueous acetic acid medium. researchgate.netasianpubs.org The reaction proceeds through the formation of an electrophilic iodonium (B1229267) species (I+), which then attacks the electron-rich naphthalene ring. researchgate.netasianpubs.org For activated naphthalenes, this method provides a straightforward route to iodinated products. researchgate.net The regioselectivity of the reaction is influenced by the substitution pattern of the naphthalene precursor. In the case of 1-methylnaphthalene (B46632), the electrophilic attack is expected to occur at the 4- and 5-positions due to the activating effect of the methyl group.
Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent, often in the presence of a catalytic amount of an acid like trifluoroacetic acid. organic-chemistry.org This method is known for its mild reaction conditions and high yields for various aromatic compounds. organic-chemistry.org
The table below summarizes common reagent systems for electrophilic iodination:
| Reagent System | Description |
| I₂/NaIO₃/H₂SO₄ in aq. AcOH | Generates an electrophilic iodonium species (I+) for iodination of both activated and deactivated naphthalenes. researchgate.netasianpubs.org |
| N-Iodosuccinimide (NIS)/TFA | A mild and efficient method for the regioselective iodination of activated aromatic rings. organic-chemistry.org |
| I₂/HIO₃/H₂SO₄ | A powerful iodinating agent suitable for deactivated aromatic compounds. wikipedia.org |
| I₂/Urea-H₂O₂ | An eco-friendly method for the oxidative iodination of various arenes. organic-chemistry.org |
Transition Metal-Catalyzed C-H Iodination Protocols
In recent years, transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, including iodination. researchgate.netnih.gov These methods offer high regioselectivity, often guided by a directing group on the substrate. While specific examples for the C-H iodination of 1-methylnaphthalene are not extensively detailed in the provided results, the general principles can be applied.
Catalysts based on palladium, rhodium, and ruthenium have been employed for C-H functionalization of naphthalenes. researchgate.netrsc.orgrsc.org For instance, palladium-catalyzed C-H iodination often utilizes a hypervalent iodine reagent as the iodine source.
Indirect Synthetic Routes to Aromatic Iodides
Indirect methods involve the conversion of a pre-existing functional group on the naphthalene ring into an iodine atom. These routes are particularly useful when direct iodination lacks regioselectivity or is incompatible with other functional groups present in the molecule.
Preparation via Diazonium Salts (Sandmeyer Reaction Analogues)
The Sandmeyer reaction is a well-established method for the synthesis of aryl halides from aryl amines via a diazonium salt intermediate. wikipedia.orgbyjus.comlscollege.ac.in This reaction is highly versatile and allows for the introduction of iodine with high regioselectivity. byjus.comorganic-chemistry.org
The process begins with the diazotization of an aromatic amine, such as 5-methylnaphthalen-1-amine, using sodium nitrite (B80452) in the presence of a strong acid to form the corresponding diazonium salt. nih.govthieme-connect.de Subsequent treatment of the diazonium salt with a solution of potassium iodide results in the formation of the aryl iodide, in this case, 1-iodo-5-methylnaphthalene. organic-chemistry.orgnih.gov While classic Sandmeyer reactions often use copper(I) salts as catalysts, the iodination step typically does not require a catalyst. wikipedia.orgorganic-chemistry.org
Recent advancements have focused on developing more environmentally friendly and efficient one-pot procedures for the diazotization-iodination sequence. thieme-connect.deijcce.ac.ir These methods may utilize reagents like acidic ionic liquids or silica (B1680970) sulfuric acid to facilitate the reaction under mild conditions. thieme-connect.deijcce.ac.ir
Synthesis from Arylhydrazines and Elemental Iodine
A more recent development is the synthesis of aryl iodides from arylhydrazines and elemental iodine. acs.orgnih.govnih.gov This metal- and base-free method offers a convenient route to a wide variety of aryl iodides. acs.orgnih.gov The reaction involves treating an arylhydrazine hydrochloride with an equimolar amount of iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.orgnih.govresearchgate.net
The proposed mechanism suggests that iodine oxidizes the arylhydrazine to form an arenediazonium salt in situ. acs.orgnih.gov This is followed by a single-electron transfer from the iodide anion to the diazonium salt, generating an aryl radical and an iodine radical, which then combine to form the aryl iodide. acs.orgnih.gov This method has been shown to be effective for the synthesis of 2-iodonaphthalene (B183038) from the corresponding hydrazine. acs.org
The general procedure for this transformation is as follows:
| Reactants | Conditions | Product |
| Arylhydrazine hydrochloride, I₂ | DMSO, 60 °C, 6 h | Aryl iodide |
Halogen Exchange Reactions (Finkelstein-type Transformations)
The Finkelstein reaction, traditionally known for the conversion of alkyl halides, can be adapted for the synthesis of aryl iodides from other aryl halides, a process often referred to as an aromatic Finkelstein reaction. wikipedia.orgbyjus.comadichemistry.com This reaction involves the exchange of a halogen, typically bromine or chlorine, for iodine. wikipedia.org
For aryl halides, this transformation is generally more challenging than for alkyl halides and often requires a catalyst. wikipedia.org Copper(I) iodide, in combination with a diamine ligand, is a commonly used catalyst system for the conversion of aryl bromides to aryl iodides. wikipedia.orgorganic-chemistry.org Nickel-based catalysts have also been shown to be effective for this transformation, allowing the reaction to proceed under mild conditions. acs.org The reaction is typically carried out by treating the aryl bromide or chloride with sodium iodide in a suitable solvent. organic-chemistry.orgacs.org The choice of solvent and ligand is crucial for the success of the reaction. organic-chemistry.org
Below is a summary of catalytic systems for the aromatic Finkelstein reaction:
| Catalyst System | Substrate | Product |
| CuI / diamine ligand | Aryl bromide | Aryl iodide |
| Nickel / BOX-type ligand | Aryl bromide/chloride | Aryl iodide |
Advanced Synthetic Approaches for Functionalized Naphthalene Scaffolds
Modern organic synthesis has moved beyond classical methods to embrace more sophisticated and efficient strategies for the construction of complex molecules. In the context of functionalized naphthalenes, these advanced approaches often focus on creating the naphthalene core with the desired substitution pattern in a controlled manner, minimizing the need for lengthy synthetic sequences and protecting group manipulations.
Electrophilic Cyclization Reactions in Naphthalene Core Formation
A powerful strategy for the concurrent formation of the naphthalene ring and introduction of an iodine atom is through the electrophilic cyclization of suitably designed precursors. This approach typically involves an intramolecular reaction of an alkyne tethered to an aromatic ring, initiated by an electrophilic iodine source.
One such methodology involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. In this process, treatment of an appropriate aryl-substituted propargylic alcohol with an electrophilic iodine reagent, such as iodine (I₂) or iodine monochloride (ICl), triggers an intramolecular cyclization to form the naphthalene ring system. The reaction proceeds under mild conditions and can accommodate a variety of functional groups on the aromatic precursor. This method provides a direct route to multisubstituted 2-iodonaphthalenes. For instance, the cyclization of 1-aryl-prop-2-yn-1-ols with iodine and sodium bicarbonate in acetonitrile (B52724) can yield the corresponding 2-iodonaphthalene derivatives. While a specific example for the synthesis of this compound via this route is not explicitly documented, the general principle can be applied by starting with a precursor such as 1-(m-tolyl)prop-2-yn-1-ol. The regioselectivity of the cyclization would be a critical factor in determining the final substitution pattern.
The mechanism of this transformation is believed to involve the activation of the alkyne by the electrophilic iodine, followed by nucleophilic attack from the tethered aromatic ring to close the six-membered ring. Subsequent aromatization then leads to the stable iodinated naphthalene product. This method is advantageous as it constructs the carbon skeleton and introduces the iodine atom in a single, efficient step.
Table 1: Examples of Electrophilic Cyclization for the Synthesis of Iodinated Cyclic Systems
| Starting Material | Electrophile/Reagents | Product | Yield (%) | Reference |
| 1-Phenylprop-2-yn-1-ol | I₂, NaHCO₃, CH₃CN | 2-Iodonaphthalene | - | nih.gov |
| 1-(4-Methoxyphenyl)prop-2-yn-1-ol | I₂, NaHCO₃, CH₃CN | 2-Iodo-6-methoxynaphthalene | - | nih.gov |
| o-(1-Alkynyl)benzamides | I₂, CH₂Cl₂ | Isoindolin-1-ones and Isoquinolin-1(2H)-ones | Mixture | nih.gov |
| β-(2-Aminophenyl)-α,β-ynone | I₂, NaHCO₃, CH₃CN | 3,4-Diiodo-2-(4-methoxyphenyl)quinoline | 34 | nih.gov |
Regioselective and Stereoselective Synthesis of Iodinated Naphthalenes
The precise control of substituent placement on the naphthalene core is a central challenge in the synthesis of specific isomers like this compound. Regioselectivity can be achieved through either direct iodination of a pre-formed naphthalene system or by employing reactions where the regiochemical outcome is predetermined by the starting materials and reaction mechanism.
Direct Iodination: The direct electrophilic iodination of 5-methylnaphthalene presents a straightforward, yet potentially complex, route. The regioselectivity of this reaction is governed by the directing effects of the methyl group and the inherent reactivity of the naphthalene ring positions. The α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7). The methyl group at the 5-position is an activating, ortho-, para-directing group. Therefore, electrophilic attack would be expected to favor the 1-, 4-, 6-, and 8-positions. Distinguishing between these positions to selectively obtain the 1-iodo isomer can be challenging and often leads to mixtures of products.
Various iodinating agents can be employed, with differing selectivities. N-Iodosuccinimide (NIS) is a common and relatively mild iodinating reagent. acs.orgcommonorganicchemistry.comorganic-chemistry.org The use of NIS in conjunction with an acid catalyst can enhance its electrophilicity. For instance, the iodination of activated aromatic compounds with NIS can be performed under various conditions, often leading to specific isomers depending on the substrate and reaction parameters. organic-chemistry.org
Sandmeyer Reaction: A more reliable method for achieving high regioselectivity is the Sandmeyer reaction. mnstate.eduorganic-chemistry.orgmasterorganicchemistry.comnih.gov This reaction involves the diazotization of a primary aromatic amine, followed by displacement of the diazonium group with an iodide salt, typically potassium iodide (KI). To synthesize this compound via this route, the required precursor would be 5-methyl-1-naphthylamine. The diazotization is typically carried out at low temperatures using sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid, to generate the in situ diazonium salt. Subsequent addition of a solution of potassium iodide leads to the formation of the aryl iodide with the liberation of nitrogen gas. This method is highly effective for introducing an iodine atom at a specific position on the aromatic ring, as the position is predetermined by the location of the amino group in the starting material.
Table 2: Comparison of Iodination Methods for Aromatic Compounds
| Method | Starting Material | Reagents | Key Features | Reference |
| Direct Iodination | Activated Aromatic Ring | NIS, Acid Catalyst | Can be regioselective depending on substrate; may lead to mixtures. | organic-chemistry.org |
| Sandmeyer Reaction | Primary Aromatic Amine | 1. NaNO₂, HCl (or other strong acid) 2. KI | High regioselectivity determined by the position of the amine. | mnstate.eduorganic-chemistry.orgmasterorganicchemistry.com |
Implementation of Green Chemistry Principles in Aryl Iodide Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of aryl iodide synthesis, this involves the use of safer solvents, minimizing waste, and employing catalytic methods.
Solvent Selection: The choice of solvent is a critical aspect of green chemistry. Traditional solvents for organic synthesis, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. The use of greener alternatives like water, ethanol, or even solvent-free conditions is highly desirable. researchgate.netnih.govmyschool.ngyoutube.com For instance, the iodination of pyrimidine (B1678525) derivatives has been successfully carried out under solvent-free conditions by mechanical grinding, which significantly reduces waste and environmental impact. mdpi.com While benzene can be a suitable solvent for both iodine and naphthalene, its toxicity makes it a less favorable choice from a green chemistry perspective. myschool.ng
Reagent Choice and Waste Minimization: Green approaches also focus on the use of less hazardous reagents and the minimization of byproducts. For example, methods that utilize catalytic amounts of reagents are preferred over stoichiometric ones. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can also contribute to waste reduction. An efficient and environmentally friendly approach for the iodination of pyrimidine derivatives has been developed using solid iodine and silver nitrate (B79036) under solvent-free conditions, with short reaction times and high yields. mdpi.com
In the context of the Sandmeyer reaction, modifications have been developed to improve its environmental profile. These include the use of more stable diazonium salts and the development of catalytic systems that reduce the amount of copper waste.
The application of hypervalent iodine(III) reagents in conjunction with potassium halide salts in water as a green solvent has been shown to be an efficient and mild approach for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov This highlights the potential for developing aqueous, room-temperature halogenation methods for a variety of heterocyclic and aromatic systems, aligning with the goals of sustainable chemistry.
Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon bonds is fundamental to organic synthesis, enabling the assembly of complex molecular architectures. This compound is a valuable substrate for several powerful C-C bond-forming methodologies, largely driven by transition metal catalysis.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds, a contribution recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org As an aryl iodide, this compound is a highly reactive coupling partner in these transformations due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst. harvard.edufu-berlin.de
Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edumdpi.com It is widely used to synthesize biaryls, and this compound can be coupled with various aryl or vinyl boronic acids to generate more complex naphthalene-based structures. The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of boron-containing byproducts. mdpi.com
Interactive Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Parameter | Description | Example |
| Aryl Halide | This compound | |
| Coupling Partner | Arylboronic acid, Vinylboronic acid | Phenylboronic acid |
| Catalyst | Pd(0) or Pd(II) precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Phosphine-based ligands | PPh₃, SPhos, XPhos |
| Base | Carbonates, Phosphates, Hydroxides | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH |
| Solvent | Toluene, Dioxane, THF, DMF, Water mixtures | Toluene/Water |
| Temperature | Room temperature to reflux | 80-110 °C |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (like this compound) with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. libretexts.org This method allows for the introduction of vinyl groups onto the naphthalene core, providing access to styrenic derivatives. The reaction typically proceeds with high trans selectivity. organic-chemistry.org
Sonogashira Reaction: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov The reaction is typically catalyzed by a palladium species and a copper(I) co-catalyst in the presence of a base, such as an amine. nih.govgoogle.com Applying this to this compound enables the synthesis of arylalkynes, which are valuable intermediates for pharmaceuticals, natural products, and materials. nih.gov
Negishi Reaction: The Negishi coupling joins an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org Aryl iodides are excellent substrates for this reaction. wikipedia.orgnih.gov Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for faster reactions and milder conditions. wikipedia.org This makes the Negishi reaction a powerful method for coupling this compound with a wide range of alkyl, vinyl, or aryl partners. nih.gov
Interactive Table 2: Overview of Palladium-Catalyzed Reactions for this compound
| Reaction Name | Coupling Partner | Product Type | Key Features |
| Suzuki-Miyaura | R-B(OH)₂ | Biaryl / Vinylnaphthalene | Mild conditions, stable reagents |
| Heck | Alkene | Substituted Alkene | Forms C(sp²)-C(sp²) bonds with alkenes |
| Sonogashira | Terminal Alkyne | Arylalkyne | Copper co-catalyst often used |
| Negishi | R-ZnX | Alkyl/Aryl/Vinyl-naphthalene | High reactivity of organozinc reagent |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. nyu.edu They are particularly effective for coupling with less reactive electrophiles (like aryl chlorides) but also show high efficiency with aryl iodides. wikipedia.org Nickel catalysis can facilitate couplings with a broad range of organometallic reagents, including Grignard reagents (Kumada coupling) and organozinc reagents (Negishi coupling). wikipedia.orgresearchgate.net Studies on 1-iodonaphthalene, a close structural analog, have shown that nickel-catalyzed couplings proceed efficiently. escholarship.org The mechanisms of nickel-catalyzed reactions can be distinct from those of palladium, sometimes involving radical pathways or different oxidation states of the metal (Ni(I)/Ni(III) cycles), which can lead to unique reactivity and selectivity. nyu.eduescholarship.org
Ullmann-Type Condensation Reactions
The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides at high temperatures to form symmetrical biaryls. organic-chemistry.orgsci-hub.se For this compound, this would lead to the formation of 5,5'-dimethyl-1,1'-binaphthalene. Modern variations of the Ullmann reaction, often called Ullmann-type condensations, are conducted under milder conditions using ligands to solubilize and activate the copper catalyst. nih.gov These reactions can also be used for cross-coupling, such as the formation of diaryl ethers (C-O coupling) or N-arylation (C-N coupling), though the classic C-C bond-forming variant remains relevant. organic-chemistry.orgnih.gov Research has demonstrated the use of related methylnaphthalene halides in Ullmann reactions. scispace.com
Reductive Coupling and Cross-Electrophile Coupling (XEC) of Aryl Iodides
Cross-electrophile coupling (XEC) is an emerging class of reactions that couples two different electrophiles, such as two distinct aryl halides, using a transition metal catalyst and a stoichiometric reductant (e.g., zinc or manganese metal). wikipedia.org This approach bypasses the need to pre-form and isolate sensitive organometallic nucleophiles. wikipedia.orgnih.gov In a potential XEC involving this compound, it could be coupled with another electrophile, like an alkyl halide or a different aryl halide. The success of these reactions often relies on the differential reactivity of the two electrophiles towards the catalyst or the use of multi-metallic systems to achieve high cross-selectivity over homocoupling. wikipedia.org
Carbon-Heteroatom Bond Forming Reactions
Beyond building carbon skeletons, the functionalization of the naphthalene core with heteroatoms is crucial for tuning its electronic and biological properties.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. dalalinstitute.com The classical SNAr mechanism proceeds via an addition-elimination sequence, forming a negatively charged Meisenheimer complex as an intermediate. juniperpublishers.com This pathway is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the anionic intermediate. masterorganicchemistry.com
This compound lacks strong activating groups; the methyl group is weakly electron-donating, and the naphthalene ring system itself is only moderately electron-deficient. Consequently, it is a poor substrate for classical SNAr reactions. Furthermore, in the context of the SNAr mechanism where the initial nucleophilic attack is the rate-determining step, iodide is generally a poorer leaving group than fluoride (B91410) or chloride (reactivity order: F > Cl > Br > I). masterorganicchemistry.comnih.gov This is because the electronegativity of the halogen, which influences the rate of attack on the carbon atom, is more important than the C-X bond strength. masterorganicchemistry.com
However, substitution may occur under forcing conditions or via alternative mechanisms, such as the radical-nucleophilic aromatic substitution (SNR1) pathway. The SNR1 mechanism involves electron transfer to the aryl halide to generate a radical anion, which then expels the halide ion to form an aryl radical. This radical can then be trapped by a nucleophile. dalalinstitute.com This pathway does not require strong electronic activation of the aromatic ring and is a plausible route for the nucleophilic substitution of unactivated aryl halides like this compound.
Generation of Organometallic Species from the Carbon-Iodine Bond (e.g., Grignard Reagents)
The carbon-iodine (C-I) bond in this compound is the most reactive site for the formation of organometallic reagents due to its lower bond dissociation energy compared to C-Br or C-Cl bonds. This reactivity is harnessed to create potent nucleophiles for carbon-carbon bond-forming reactions.
Grignard Reagent Formation: The reaction of this compound with magnesium metal, typically in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, yields the corresponding Grignard reagent, (5-methyl-1-naphthyl)magnesium iodide. This organomagnesium compound is a powerful nucleophile and base. While specific studies on the Grignard reagent from this compound are not extensively detailed in the provided results, the formation of analogous naphthylmagnesium halides is a well-established and standard transformation. For instance, 1-naphthylmagnesium bromide is prepared from 1-bromonaphthalene (B1665260) and magnesium turnings in THF. rsc.org These reagents are known to react with a variety of electrophiles, such as carbonyl compounds (aldehydes, ketones, esters), to form new carbon-carbon bonds.
Organolithium Reagent Formation: Alternatively, treatment of this compound with alkyllithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures results in a metal-halogen exchange to produce (5-methyl-1-naphthyl)lithium. This organolithium species is generally more reactive than the corresponding Grignard reagent and is used in similar nucleophilic addition and substitution reactions.
These organometallic intermediates are pivotal in synthetic chemistry, enabling the introduction of the 5-methyl-1-naphthyl moiety onto a wide array of molecular scaffolds.
Table 1: Generation of Organometallic Reagents from this compound
| Reagent | Conditions | Product | Application |
| Magnesium (Mg) | Anhydrous THF or Et₂O | (5-methyl-1-naphthyl)magnesium iodide | Nucleophilic addition to carbonyls, coupling reactions |
| Alkyllithium (e.g., n-BuLi) | Low temperature, anhydrous solvent | (5-methyl-1-naphthyl)lithium | Highly reactive nucleophile for C-C bond formation |
Derivatization to Hypervalent Iodine Compounds
Aryl iodides, including this compound, serve as precursors for the synthesis of hypervalent iodine compounds. In these molecules, the iodine atom exists in a higher oxidation state, typically +3 (iodine(III)) or +5 (iodine(V)). These reagents are valued for their mild oxidizing properties and their ability to facilitate a variety of chemical transformations.
Synthesis of Iodine(III) Reagents: The oxidation of this compound can lead to the formation of (diacetoxyiodo)arenes or diaryliodonium salts. For example, reacting this compound with an oxidizing agent like peracetic acid in the presence of acetic anhydride (B1165640) can yield 1-(diacetoxyiodo)-5-methylnaphthalene. These iodine(III) compounds are stable, crystalline solids and are used as oxidizing agents and in electrophilic group transfer reactions.
Another important class of hypervalent iodine compounds derived from aryl iodides are diaryliodonium salts. These salts, which feature a diaryl-I⁺- group, can be synthesized from this compound. They are excellent electrophilic arylating agents, capable of transferring the 5-methyl-1-naphthyl group to a range of nucleophiles under mild conditions, often catalyzed by transition metals.
The development of these hypervalent iodine derivatives from this compound expands its synthetic utility beyond its role as a simple aryl halide.
Table 2: Examples of Hypervalent Iodine Derivatives from this compound
| Derivative Type | General Structure | Synthetic Precursor | Potential Application |
| (Diacetoxyiodo)arene | Ar-I(OAc)₂ | This compound | Mild oxidizing agent, group transfer |
| Diaryliodonium Salt | [Ar-I-Ar']⁺X⁻ | This compound | Electrophilic arylating agent |
Radical Reactions Involving Aryl Iodides
The relatively weak C-I bond in this compound makes it susceptible to homolytic cleavage, enabling its participation in radical reactions. The generation of the 5-methyl-1-naphthyl radical can be initiated by various methods, including photolysis, radiolysis, or the use of radical initiators.
Under photolytic conditions, the absorption of UV light can induce the cleavage of the C-I bond, forming the corresponding aryl radical and an iodine radical. This process allows for the initiation of radical chain reactions. The resulting 5-methyl-1-naphthyl radical can then engage in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization, providing pathways to complex molecular structures that are often difficult to access through conventional ionic pathways.
These radical-based transformations offer a complementary approach to the more common polar reactions of this compound, broadening its applicability in the synthesis of novel compounds.
Oxidative Transformations and Functionalization of Naphthalene Moieties
Beyond reactions centered on the carbon-iodine bond, the naphthalene core of this compound is also subject to chemical modification. Oxidative transformations can target either the aromatic rings or the methyl substituent, leading to a range of functionalized derivatives.
Oxidation of the Naphthalene Ring: The electron-rich naphthalene system can undergo oxidation to form naphthoquinones, which are important structural motifs in many natural products and biologically active molecules. The specific regiochemical outcome of such an oxidation on this compound would be influenced by the directing effects of the iodo and methyl substituents.
Functionalization via Electrophilic Substitution: The naphthalene ring can also be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The positions of substitution are governed by the activating and directing effects of the existing methyl and iodo groups. The methyl group is an activating, ortho-, para-directing group, while the iodo group is deactivating but also ortho-, para-directing. The interplay of these effects determines the regioselectivity of the functionalization.
Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to an aldehyde, a carboxylic acid, or a hydroxymethyl group using appropriate oxidizing agents. This provides a handle for further synthetic manipulations, such as chain extension or the introduction of new functional groups.
These transformations highlight the versatility of the this compound scaffold, allowing for modifications at multiple sites within the molecule.
Applications of 1 Iodo 5 Methylnaphthalene As a Versatile Synthetic Intermediate
Building Block for Complex Organic Molecules
1-Iodo-5-methylnaphthalene is a key starting material for the synthesis of intricate organic structures, leveraging the reactivity of the carbon-iodine bond, which is amenable to numerous coupling reactions.
Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings, with applications in optoelectronic materials and devices. chemistryviews.org The precise and efficient synthesis of complex PAHs is a significant goal in organic chemistry. chemistryviews.org this compound serves as a foundational building block for extending the aromatic system through various cross-coupling reactions.
The carbon-iodine bond is particularly suitable for palladium-catalyzed reactions such as Suzuki-Miyaura (coupling with boronic acids), Stille (coupling with organostannanes), and Sonogashira (coupling with terminal alkynes) reactions. These methods allow for the regioselective formation of new carbon-carbon bonds at the 1-position of the naphthalene (B1677914) ring. For instance, coupling this compound with an arylboronic acid can generate a biaryl system, which can be a precursor to a larger, fused PAH through subsequent cyclization reactions. uis.no
Table 1: Potential Cross-Coupling Reactions for PAH Synthesis
| Reaction Name | Coupling Partner | Resulting Structure Type |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | Biaryl |
| Stille | Arylstannane | Biaryl |
| Sonogashira | Terminal alkyne | Arylalkyne |
| Heck | Alkene | Arylalkene |
These reactions can be used iteratively to construct elaborate, multi-ring aromatic systems. Methodologies like Directed ortho Metalation (DoM) can also be employed on related biaryl systems to facilitate cyclization and form new fused rings. uis.no The methyl group on the second ring of the naphthalene core can influence the electronic properties and solubility of the resulting PAH, and can also be a site for further functionalization.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. researchgate.net this compound is a precursor for synthesizing heterocycles where the naphthalene system is fused to a heterocyclic ring.
This is primarily achieved through metal-catalyzed cross-coupling reactions that form carbon-heteroatom bonds. The Buchwald-Hartwig amination, for example, allows for the coupling of this compound with primary or secondary amines to form N-arylated products. These products can then undergo intramolecular cyclization to form nitrogen-containing heterocycles, such as carbazoles or other fused indole-type systems. Similarly, related coupling reactions with alcohols, thiols, or their respective anions can lead to the formation of oxygen- or sulfur-containing heterocycles like dibenzofurans and dibenzothiophenes, respectively.
Table 2: Examples of Heterocyclic Systems Derived from this compound
| Heteroatom(s) | Coupling Reaction | Potential Heterocyclic Core |
|---|---|---|
| Nitrogen | Buchwald-Hartwig Amination | Benzo[g]carbazole |
| Oxygen | Buchwald-Hartwig Etherification | Naphtho[1,8-bc]furan |
| Sulfur | Buchwald-Hartwig Thioetherification | Naphtho[1,8-bc]thiophene |
The naphthalene ring is a structural motif present in numerous biologically active natural products and synthetic pharmaceuticals. brieflands.com Its rigid, planar structure provides a scaffold for the precise spatial arrangement of functional groups, facilitating interactions with biological targets. This compound provides a reactive handle to modify this valuable scaffold, enabling the synthesis of novel analogues of natural products or entirely new classes of potential therapeutic agents.
The iodo group allows for the introduction of various side chains and functional groups that can mimic or modify the activity of a parent natural product. For example, it can be used to attach complex fragments via Suzuki or other cross-coupling reactions, leading to compounds with potentially enhanced biological activity or improved pharmacokinetic properties. This approach is central to medicinal chemistry, where systematic structural modifications are used to optimize lead compounds in the drug discovery process. nih.gov
Precursor in Materials Science and Polymer Chemistry
Functionalized naphthalenes are building blocks for a range of organic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialty polymers. The extended π-conjugated system of naphthalene imparts desirable electronic and photophysical properties.
This compound can be used as a monomer in polymerization reactions. Through reactions like Suzuki or Sonogashira polycondensation, it can be incorporated into conjugated polymers. In these processes, the difunctional nature of a corresponding di-substituted naphthalene monomer (e.g., a dibromo- or diiodo-methylnaphthalene) would be used to build the polymer chain. The resulting polymers, featuring the 5-methylnaphthalen-1-yl unit, would possess specific electronic and physical properties influenced by the naphthalene core. These properties, such as charge carrier mobility and luminescence, are critical for applications in organic electronics.
Applications in Isotopic Labeling for Chemical Biology Research
Isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions or complex biological systems. wikipedia.org It involves replacing one or more atoms in a molecule with their isotope, which can be detected by methods like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com
This compound can be synthesized with isotopic labels for use in chemical biology research. The introduction of stable or radioactive isotopes can transform the molecule into a tracer for studying metabolic pathways, drug distribution, or interactions with biomolecules. musechem.com
Table 3: Potential Isotopic Labeling of this compound and Applications
| Isotope | Location of Label | Detection Method | Potential Application |
|---|---|---|---|
| Deuterium (²H) | Methyl group or aromatic ring | Mass Spectrometry, NMR | Studying metabolic pathways and reaction kinetics (Kinetic Isotope Effect). scbt.com |
| Carbon-13 (¹³C) | Naphthalene backbone or methyl group | Mass Spectrometry, NMR | Tracing metabolic fate; structural studies of protein-ligand complexes. nih.gov |
| Iodine-125 (¹²⁵I) | Iodo position | Gamma Counter, Autoradiography | Radioligand binding assays to quantify receptor interactions. |
For example, synthesizing this compound with a radioactive iodine isotope (e.g., ¹²⁵I or ¹³¹I) would create a radiolabeled probe. This probe could be used in binding assays to study the interaction of naphthalene-based compounds with specific proteins or receptors. If a drug candidate contains the 5-methylnaphthalene scaffold, this isotopically labeled version could be used to study its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. musechem.com
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom in the 1-iodo-5-methylnaphthalene molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The integration of these signals corresponds to the number of protons in each unique environment. The aromatic protons would appear as a complex series of multiplets in the downfield region (typically 6.5-8.5 ppm) due to spin-spin coupling between adjacent protons. The methyl group protons would appear as a singlet in the upfield region (around 2.5 ppm) as they have no adjacent protons to couple with.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. For this compound, all 11 carbon atoms are unique, and thus 11 distinct signals are expected. The carbon atom bonded to the iodine would be significantly shifted, and its chemical shift provides evidence of the halogen's position. The methyl carbon would appear at the high-field end of the spectrum. Standard chemical shifts are measured with respect to a reference compound, tetramethylsilane (B1202638) (TMS) docbrown.info.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table represents expected patterns and chemical shift regions based on general principles of NMR spectroscopy. Actual experimental values may vary.
| Nucleus | Atom Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | Aromatic (6H) | ~7.0 - 8.2 | Multiplets (m) | Six unique protons on the naphthalene (B1677914) ring system. |
| ¹H | Methyl (3H) | ~2.5 | Singlet (s) | Protons of the -CH₃ group. |
| ¹³C | Aromatic C-I | ~90 - 100 | Singlet | Carbon directly attached to the iodine atom. |
| ¹³C | Aromatic C-CH₃ | ~135 - 140 | Singlet | Quaternary carbon attached to the methyl group. |
| ¹³C | Aromatic C-H | ~120 - 130 | Singlet | Carbons in the naphthalene ring bonded to hydrogen. |
| ¹³C | Aromatic C (quaternary) | ~130 - 135 | Singlet | Quaternary carbons at the ring fusion. |
| ¹³C | Methyl (-CH₃) | ~20 - 25 | Singlet | Carbon of the methyl group. |
To unambiguously assign the signals from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, helping to trace the connectivity of the protons on the naphthalene ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached carbon atoms (HSQC) or carbons that are two to three bonds away (HMBC). This information is crucial for confirming the substitution pattern of the iodo and methyl groups on the naphthalene scaffold.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis (FT-IR and FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of the molecule's bonds.
The FT-IR and FT-Raman spectra of this compound would exhibit characteristic bands confirming the presence of its key structural features. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The vibrations associated with the naphthalene C=C ring stretching typically appear in the 1400-1600 cm⁻¹ region. Aliphatic C-H stretching and bending from the methyl group would also be present. researchgate.net The C-I stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range. The combination of FT-IR and FT-Raman provides complementary information, as some vibrational modes may be more active in one technique than the other. researchgate.net
Table 2: Expected Vibrational Bands for this compound Note: This table lists characteristic frequency ranges for the functional groups present in the molecule.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| C-H Stretch (Aromatic) | Naphthalene Ring | 3000 - 3100 | FT-IR, FT-Raman |
| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 3000 | FT-IR, FT-Raman |
| C=C Stretch (Aromatic) | Naphthalene Ring | 1400 - 1600 | FT-IR, FT-Raman |
| C-H Bend | Methyl Group | 1375 - 1450 | FT-IR |
| C-I Stretch | Iodo-Naphthalene | 500 - 600 | FT-IR, FT-Raman |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., EI-MS, HRMS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and obtaining structural information from the fragmentation patterns of a compound.
For this compound (C₁₁H₉I), the molecular weight is 268.09 g/mol . In an Electron Ionization Mass Spectrum (EI-MS), the most intense peak corresponding to the intact molecule, the molecular ion peak (M⁺), would be observed at m/z ≈ 268. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula C₁₁H₉I.
The fragmentation pattern provides further structural confirmation. Key fragmentation pathways would likely include the loss of the iodine atom, resulting in a significant peak at m/z 141 ([M-I]⁺), corresponding to the methylnaphthalene cation. Another possible fragmentation is the loss of the methyl group, leading to a peak at m/z 253 ([M-CH₃]⁺). Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an ideal tool for identifying this compound in a reaction mixture and assessing its purity. nih.govnist.gov
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives and Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself may be a liquid or oil at room temperature, it can be converted into a crystalline derivative or complex suitable for analysis. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the regiochemistry of the substituents on the naphthalene ring. For instance, a macrocycle bearing two pendant 1-methylnaphthalene (B46632) groups has been successfully characterized by X-ray crystallography, demonstrating the feasibility of this method for complex naphthalene-containing structures. mdpi.com
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC, TLC)
Chromatographic techniques are indispensable for separating components of a mixture and are routinely used for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring reactions that produce this compound. libretexts.orgasianpubs.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of the reactant spots and the appearance of a new product spot over time. rochester.eduyoutube.com The use of a "cospot," where the reaction mixture and starting material are spotted together, helps to resolve closely running spots and confirm the consumption of the reactant. libretexts.org
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are more powerful techniques used for quantitative purity analysis. nih.gov A pure sample of this compound will show a single major peak in its HPLC or GC chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for precise determination of its purity. These methods are also invaluable for analyzing the composition of reaction mixtures and crude products.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in synthetic chemistry, providing a fundamental confirmation of a newly synthesized compound's empirical formula. This method precisely determines the mass percentages of the constituent elements within a sample. For this compound, this analysis is crucial to verify that the empirical formula aligns with its proposed molecular structure (C₁₁H₉I), thereby validating the success of the synthesis and the purity of the product.
The molecular formula C₁₁H₉I indicates that each molecule is composed of 11 carbon atoms, 9 hydrogen atoms, and 1 iodine atom. Based on the atomic masses of these elements, the theoretical elemental composition can be calculated. Experimental results obtained from elemental analysis of a pure sample of this compound are expected to closely match these theoretical values, typically within a margin of ±0.4%. This comparison serves as a primary checkpoint for structural confirmation before more complex spectroscopic analyses are undertaken.
The process involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and, in this case, iodine) are collected and measured to determine the mass of each element present in the original sample. These masses are then used to calculate the percentage composition.
Below is a comparison of the theoretical elemental composition of this compound with typical experimental results that would be required to confirm its empirical formula.
Table 1: Theoretical vs. Experimental Elemental Composition of this compound Note: The experimental values shown are hypothetical examples that represent a successful confirmation of the compound's formula, as specific research data was not available.
| Element | Symbol | Theoretical Percentage (%) | Typical Experimental Percentage (%) |
|---|---|---|---|
| Carbon | C | 49.28 | 49.35 |
| Hydrogen | H | 3.38 | 3.41 |
| Iodine | I | 47.34 | 47.24 |
A strong correlation between the experimentally determined percentages and the calculated theoretical values provides robust evidence for the assigned structure of this compound. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.
Compound Index
Future Research Directions and Emerging Trends in Iodinated Naphthalene Chemistry
Development of Sustainable and Eco-Friendly Synthetic Protocols for Aryl Iodides
The synthesis of aryl iodides, including iodinated naphthalenes, has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of this field is geared towards the development of sustainable and environmentally benign protocols that align with the principles of green chemistry.
A major trend is the move away from stoichiometric metal oxidants towards catalytic systems that utilize cleaner and more atom-economical reagents. Research is focused on developing methods that minimize solvent use, reduce energy consumption, and utilize renewable starting materials. One promising area is the use of hypervalent iodine chemistry, which offers a versatile and eco-friendly strategy for a wide range of transformations. nih.gov The generation of hypervalent iodine(III) species from aryl iodides allows for subsequent coupling with arenes under mild conditions, reducing the reliance on transition-metal catalysts. nih.gov
Furthermore, the development of transition-metal-free activation strategies is a key goal. nih.gov These approaches offer green alternatives to conventional palladium- or copper-catalyzed reactions, which can be costly and pose environmental concerns due to metal scarcity and contamination. nih.govacs.org Future protocols will likely involve innovative activation methods, such as oxidative activation of the C-I bond, to facilitate arylation and other coupling reactions without the need for transition metals. nih.gov
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Aryl Iodides
| Feature | Traditional Synthetic Methods | Emerging Sustainable Protocols |
|---|---|---|
| Catalysts | Often rely on precious transition metals (e.g., Palladium). nih.gov | Focus on transition-metal-free systems or earth-abundant catalysts. nih.gov |
| Reagents | Use of harsh oxidants and stoichiometric reagents. | Employment of recyclable reagents and catalytic systems (e.g., hypervalent iodine). nih.govchemrxiv.org |
| Solvents | Often require large volumes of volatile organic compounds (VOCs). | Shift towards solvent-free reactions, aqueous media, or green solvents. |
| Waste Profile | Generation of significant metallic and organic waste. | High atom economy, minimizing byproduct formation. chemrxiv.org |
| Energy Input | Frequently require high temperatures and prolonged reaction times. | Development of reactions that proceed under ambient or mild conditions. |
Integration of Iodinated Naphthalenes into Continuous Flow Chemistry Systems
Continuous flow chemistry is revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and scalability compared to traditional batch processing. innosyn.comnih.govnih.gov The integration of the synthesis of iodinated naphthalenes into continuous flow systems is an emerging trend with significant potential.
Flow chemistry utilizes microreactors or tubular reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govnih.gov This level of control is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or produce unstable intermediates. nih.govportonpharma.com The synthesis of compounds like 1-Iodo-5-methylnaphthalene could be made safer and more efficient by leveraging these benefits.
Key advantages of applying flow chemistry to the synthesis of iodinated naphthalenes include:
Enhanced Safety: Handling of potentially hazardous reagents, such as iodine or strong oxidants, is safer in the small, enclosed volumes of a flow reactor. nih.gov
Improved Yield and Purity: Precise control over reaction conditions minimizes the formation of byproducts, leading to higher yields and purer products. nih.gov
Scalability: Scaling up production in a flow system is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. durham.ac.uk
Process Automation: Flow systems can be automated for continuous production and real-time analysis, improving efficiency and consistency. nih.gov
Future research will focus on adapting existing batch iodination and functionalization reactions for flow systems and developing novel multi-step continuous processes where intermediates are generated and consumed in a seamless sequence without isolation. nih.govresearchgate.netrsc.org
Exploration of Novel Catalytic Systems for C-I Bond Functionalization and Activation
The carbon-iodine (C-I) bond in this compound and other aryl iodides is a versatile functional handle for constructing more complex molecules through cross-coupling reactions. While palladium-based catalysts have been dominant in this area, future research is heavily focused on exploring novel and more sustainable catalytic systems. researchgate.net
Emerging trends in this domain include:
Gold Catalysis: Gold-catalyzed reactions are gaining attention. For instance, a ligand-enabled Au(I)/Au(III) redox cycle has been developed for the sulfonylation of aryl iodides, demonstrating an alternative to traditional palladium or copper catalysis. acs.org
Transition-Metal-Free Activation: As mentioned earlier, methods that activate the C-I bond without a transition metal are highly desirable. nih.gov This can involve the oxidative activation of aryl iodides into λ3-iodanes, such as diaryliodonium salts, which can then act as arylation reagents. nih.gov
Photoredox Catalysis: Visible-light-induced photoredox catalysis offers a mild and powerful tool for activating C-I bonds, enabling a wide range of transformations under ambient conditions.
Metathesis Reactions: The development of C-H iodination via a formal metathesis reaction using aryl iodides as the iodinating reagents represents a novel strategy. chinesechemsoc.org This approach, catalyzed by palladium, allows for the selective iodination of arenes and could provide new pathways to sophisticated aryl iodides. chinesechemsoc.org
The goal of this research is to expand the toolbox of synthetic chemists, allowing for the C-I bond in molecules like this compound to be functionalized with greater efficiency, selectivity, and under milder, more environmentally friendly conditions.
Table 2: Emerging Catalytic Systems for Aryl Iodide Functionalization
| Catalytic System | Description | Potential Advantages |
|---|---|---|
| Gold Catalysis | Utilizes Au(I)/Au(III) redox cycles for cross-coupling reactions. acs.org | Offers alternative reactivity and selectivity compared to palladium. |
| Transition-Metal-Free | Activates the C-I bond through methods like oxidation to hypervalent iodine species. nih.gov | Avoids cost and toxicity of precious metals; sustainable. nih.gov |
| Photoredox Catalysis | Uses visible light to initiate single-electron transfer, activating the C-I bond. | Extremely mild reaction conditions; high functional group tolerance. |
| C-H Metathesis | Employs aryl iodides as reagents for the direct iodination of C-H bonds. chinesechemsoc.org | Provides novel synthetic routes to complex iodinated arenes. chinesechemsoc.org |
Advanced Applications in Functional Materials and Supramolecular Chemistry
The unique electronic and structural properties of the naphthalene (B1677914) core, combined with the ability of the iodine atom to participate in halogen bonding, make iodinated naphthalenes attractive building blocks for functional materials and supramolecular assemblies.
In supramolecular chemistry, non-covalent interactions are used to construct complex, ordered structures from molecular components. The iodine atom on a naphthalene scaffold can act as a powerful halogen bond donor, directing the self-assembly of molecules into predictable architectures like tapes, rosettes, or helices. This has potential applications in:
Crystal Engineering: Controlling the solid-state packing of molecules to create materials with desired optical or electronic properties.
Anion Recognition: Designing receptors that can selectively bind to specific anions through halogen bonding.
Organogel Formation: Naphthalene-based molecules have been shown to form supramolecular hydrogels, and the introduction of an iodine atom could be used to tune the gelation properties and create responsive materials. nih.gov
In the field of functional materials, iodinated naphthalenes can serve as key intermediates for the synthesis of organic electronic materials. The naphthalene unit is a well-known chromophore and electronically active component. By using the C-I bond as a reactive site for cross-coupling reactions, researchers can synthesize larger polycyclic aromatic hydrocarbons (PAHs) or attach various functional groups to create materials for:
Organic Light-Emitting Diodes (OLEDs)
Organic Field-Effect Transistors (OFETs)
Organic Photovoltaics (OPVs)
Naphthalene diimide (NDI) derivatives, for example, are known for their electron-accepting properties and are used in a variety of supramolecular structures and functional materials. researchgate.net The synthesis of novel NDI-based materials could be facilitated by using iodinated naphthalene precursors. Future work will likely explore the synthesis of complex, functional architectures where the iodinated naphthalene unit is a critical design element for tuning both the supramolecular interactions and the material's electronic properties. researchgate.netresearchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
